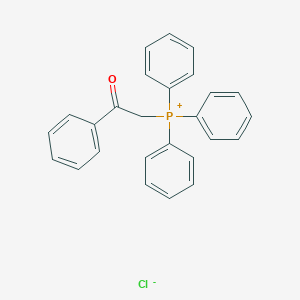

Benzoylmethyltriphenylphosphonium chloride

Vue d'ensemble

Description

Benzoylmethyltriphenylphosphonium chloride is a chemical compound with the molecular formula C26H22ClOP and a molecular weight of 416.88 g/mol . It is known for its applications in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to various alkenes.

Méthodes De Préparation

Benzoylmethyltriphenylphosphonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.

Industrial production methods often involve large-scale batch processes, where the reactants are combined in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production process .

Analyse Des Réactions Chimiques

Benzoylmethyltriphenylphosphonium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoylmethyltriphenylphosphonium oxide.

Reduction: Reduction reactions can convert it into different phosphine derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

General Reaction Scheme

The synthesis can be represented as follows:

Applications in Organic Synthesis

1. Synthesis of N-Acyliminium Cations:

BMTPPC serves as a precursor to N-acyliminium-type cations, which are highly reactive intermediates utilized in various organic transformations. These cations facilitate the formation of complex molecules through intramolecular and intermolecular reactions. Research has demonstrated that these intermediates can lead to high yields of desired products, making BMTPPC an essential reagent in synthetic organic chemistry .

2. Heterocyclization Reactions:

The compound is also employed in heterocyclization reactions, where it participates as a reactant to form heterocycles. These reactions are crucial for synthesizing biologically active compounds and pharmaceuticals. Studies indicate that the use of BMTPPC in such reactions can yield products with significant structural diversity and complexity .

3. Formation of Vinylphosphonium Salts:

BMTPPC can be transformed into vinylphosphonium salts, which are valuable for further chemical transformations. The condensation of BMTPPC with polychloroalkylamides has been reported to produce these vinyl derivatives, facilitating subsequent reactions that lead to the synthesis of various functionalized compounds .

Case Studies

Case Study 1: Synthesis of 1-(N-Benzoylamino)methyltriphenylphosphonium Salts

In a study conducted by Drach et al., the synthesis of 1-(N-benzoylamino)methyltriphenylphosphonium salts was achieved using BMTPPC as a starting material. The researchers reported yields ranging from 54% to 69% under optimized conditions, demonstrating the efficacy of BMTPPC in producing stable phosphonium salts suitable for further reactions .

Case Study 2: Reactivity with N-Halogenated Amides

Another significant application involves the reaction of BMTPPC with N-haloalkyl amides, leading to the formation of various phosphonium salts. This transformation highlights the utility of BMTPPC as a reactive intermediate that can be manipulated to access diverse chemical entities .

Table 1: Summary of Reactions Involving BMTPPC

Mécanisme D'action

The mechanism of action of benzoylmethyltriphenylphosphonium chloride involves its role as a phosphonium salt in the Wittig reaction. It reacts with aldehydes or ketones to form an ylide intermediate, which then undergoes a [2+2] cycloaddition to produce the desired alkene . The molecular targets and pathways involved in this reaction are primarily the carbonyl compounds and the phosphonium ylide.

Comparaison Avec Des Composés Similaires

Benzoylmethyltriphenylphosphonium chloride can be compared with other phosphonium salts, such as:

Methoxymethyltriphenylphosphonium chloride: Used in similar Wittig reactions but with different reactivity and selectivity.

Phenacyltriphenylphosphonium chloride: Another phosphonium salt with distinct applications in organic synthesis.

The uniqueness of this compound lies in its specific reactivity and the types of alkenes it can produce, making it a valuable reagent in organic chemistry .

Activité Biologique

Benzoylmethyltriphenylphosphonium chloride (BMTPP) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and mitochondrial function. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with BMTPP.

Chemical Structure and Properties

BMTPP is characterized by the presence of a benzoyl group attached to a methyl group, which is further linked to a triphenylphosphonium moiety. This structure enhances its lipophilicity, facilitating its accumulation in mitochondria, which is crucial for its biological activity.

The primary mechanism through which BMTPP exhibits biological activity appears to be its interaction with mitochondrial membranes. The triphenylphosphonium (TPP) cation is known for its ability to penetrate lipid membranes and accumulate within mitochondria due to the negative membrane potential. Once inside, it can disrupt mitochondrial function, leading to apoptosis in cancer cells while sparing non-malignant cells.

Antiproliferative Activity

Research Findings:

- Cytotoxicity Against Cancer Cells : Studies have shown that BMTPP and related TPP derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, in MCF-7 human breast carcinoma cells, BMTPP demonstrated cytotoxic effects at concentrations as low as 250 nM, while showing markedly lower toxicity towards non-malignant human fibroblasts .

- Structure-Activity Relationship : The hydrophobicity and structural characteristics of TPP derivatives play a crucial role in their antiproliferative activity. Compounds with longer alkyl chains or specific substituents on the benzoyl group tend to exhibit enhanced cytotoxicity .

- Mitochondrial Dysfunction : BMTPP has been shown to impair mitochondrial respiration and disrupt ATP synthesis, leading to increased oxidative stress within cancer cells. This mechanism is particularly effective in inducing cell death in malignant cells while minimizing damage to healthy tissues .

Case Studies

Several case studies have highlighted the efficacy of BMTPP in preclinical models:

- Study on Human Cancer Cell Lines : A study evaluated the cytotoxic effects of BMTPP on several human cancer cell lines, including HST-116 (colon cancer), A375 (melanoma), PC-3 (prostate cancer), and T-47D (breast carcinoma). Results indicated that BMTPP significantly inhibited cell growth and DNA synthesis at low micromolar concentrations without affecting embryonic development in sea urchin models .

- Mitochondrial Targeting : Another investigation focused on the mitochondrial targeting capabilities of BMTPP. It was found that compounds conjugated with TPP showed increased cellular uptake and selective inhibition of mitochondrial respiration in cancer cells compared to non-malignant cells, confirming the importance of mitochondrial dysfunction in their anticancer effects .

Data Table: Biological Activity of BMTPP

| Cell Line | IC50 (μM) | Effect on Mitochondria | Selectivity Ratio (Cancer/Non-cancer) |

|---|---|---|---|

| MCF-7 | 0.25 | Impaired respiration | 5:1 |

| HST-116 | 0.30 | Disrupted ATP synthesis | 4:1 |

| A375 | 0.15 | Increased oxidative stress | 6:1 |

| PC-3 | 0.20 | Mitochondrial depolarization | 7:1 |

Propriétés

IUPAC Name |

phenacyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22OP.ClH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTCGJRBQMOICX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937386 | |

| Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1678-18-8 | |

| Record name | 1678-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.